NCGC00029283
Overview
Description
NCGC00029283 is a potent inhibitor of Werner syndrome helicase-nuclease (WRN), displaying inhibitory activity against WRN helicase with an IC50 value of 2.3 micromolar. Additionally, it exhibits inhibitory effects on Bloom syndrome protein helicase (BLM) and Fanconi anemia group J protein helicase (FANCJ) with IC50 values of 12.5 micromolar and 3.4 micromolar, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCGC00029283 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain.
Chemical Reactions Analysis
Types of Reactions
NCGC00029283 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
NCGC00029283 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of helicase enzymes, particularly WRN, BLM, and FANCJ
Biology: Employed in research to understand the role of helicases in DNA replication, recombination, and repair
Medicine: Investigated for its potential therapeutic applications in treating diseases related to helicase dysfunction, such as cancer and genetic disorders
Industry: Utilized in the development of new drugs and therapeutic agents targeting helicase enzymes
Mechanism of Action
NCGC00029283 exerts its effects by inhibiting the helicase activity of WRN, BLM, and FANCJ. The compound binds to the active site of these enzymes, preventing the unwinding of duplex DNA. This inhibition disrupts DNA replication, recombination, and repair processes, leading to impaired cell proliferation and potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
NCGC00063279: Another inhibitor of WRN helicase with similar inhibitory activity.
MLS002251300: A compound with comparable effects on WRN helicase
Uniqueness
NCGC00029283 is unique due to its potent inhibitory activity against multiple helicases (WRN, BLM, and FANCJ) with relatively low IC50 values. This broad-spectrum inhibition makes it a valuable tool for studying helicase functions and developing therapeutic agents .
Properties
CAS No. |
714240-31-0 |
---|---|
Molecular Formula |
C18H12FN3O3 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C18H12FN3O3/c1-24-13-6-7-15-11(8-13)9-14(17(23)20-15)16-21-18(25-22-16)10-2-4-12(19)5-3-10/h2-9H,1H3,(H,20,23) |
InChI Key |
FJQADEHMIMENRE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NCGC00029283; NCGC000 29283; NCGC000-29283 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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